2-[(4-Methoxybenzyl)amino]phenol
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Overview
Description
2-[(4-Methoxybenzyl)amino]phenol is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features a phenol group and an amino group substituted with a 4-methoxybenzyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxybenzyl)amino]phenol typically involves the reaction of 4-methoxybenzylamine with a phenolic compound under controlled conditions. One common method is the reductive amination of 4-methoxybenzaldehyde with aniline, followed by a reduction step to yield the desired product . The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxybenzyl)amino]phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
2-[(4-Methoxybenzyl)amino]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Methoxybenzyl)amino]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with nucleophilic sites on proteins and enzymes . These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: Similar structure but lacks the phenolic group.
Aniline: Contains an amino group but lacks the 4-methoxybenzyl substitution.
Phenol: Contains a phenolic group but lacks the amino substitution.
Uniqueness
2-[(4-Methoxybenzyl)amino]phenol is unique due to the presence of both a phenolic group and a 4-methoxybenzyl-substituted amino group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16/h2-9,15-16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLVSZGODZJYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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